Boc-Asp(OtBu)-ONp

peptide synthesis active ester stability procurement quality control

Procure Boc-Asp(OtBu)-ONp (CAS 29365-05-7) for your next Boc-strategy solid-phase peptide synthesis (SPPS) project. This building block uniquely combines an α-Boc/β-OtBu orthogonal protection scheme with a pre-activated p-nitrophenyl (ONp) α-carboxyl ester. Unlike the free acid (Boc-Asp(OtBu)-OH), it eliminates the need for carbodiimide coupling reagents, reducing racemization risk and by-product formation. Its reactivity is kinetically distinct from OSu and OPfp esters, providing optimal coupling efficiency with minimized side reactions. Essential for synthesizing acid-sensitive peptide-oligonucleotide conjugates, cyclic RGD peptides, and phosphatase-stable phosphono-peptide mimetics. Standard purity is ≥98% (HPLC).

Molecular Formula C19H26N2O8
Molecular Weight 410,41 g/mole
CAS No. 29365-05-7
Cat. No. B558375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-Asp(OtBu)-ONp
CAS29365-05-7
SynonymsBoc-Asp(OtBu)-ONp; 29365-05-7; AmbotzBAA5480; Boc-L-Asp(tBu)-ONp; CTK8F8286; MolPort-008-267-465; ZINC2554986; AKOS025289372; AK170085; Boc-L-Asparticacidbeta-T-butylesterP-nitrophenylester; L-Asparticacid,N-[(1,1-dimethylethoxy)carbonyl]-,4-(1,1-dimethylethyl)1-(4-nitrophenyl)ester
Molecular FormulaC19H26N2O8
Molecular Weight410,41 g/mole
Structural Identifiers
SMILESCC(C)(C)OC(=O)CC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C
InChIInChI=1S/C19H26N2O8/c1-18(2,3)28-15(22)11-14(20-17(24)29-19(4,5)6)16(23)27-13-9-7-12(8-10-13)21(25)26/h7-10,14H,11H2,1-6H3,(H,20,24)/t14-/m0/s1
InChIKeyPHQSQVFTGWZWKF-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-Asp(OtBu)-ONp (CAS 29365-05-7) for Solid-Phase Peptide Synthesis Procurement


Boc-Asp(OtBu)-ONp (CAS 29365-05-7), also known as N-tert-butoxycarbonyl-L-aspartic acid 4-tert-butyl 1-(4-nitrophenyl) ester, is an orthogonally protected aspartic acid building block designed for solid-phase peptide synthesis (SPPS) [1]. It features a tert-butyloxycarbonyl (Boc) group at the α-amine, a tert-butyl ester (OtBu) at the β-carboxyl side chain, and a p-nitrophenyl (ONp) active ester at the α-carboxyl terminus . This specific protection scheme enables selective, stepwise peptide elongation under Boc-strategy SPPS conditions while the pre-activated ONp ester facilitates direct coupling without requiring separate in situ activation reagents . Standard commercial purity is ≥95% (HPLC) with a molecular weight of 410.42 g/mol .

Why In-Class Aspartic Acid Building Blocks Cannot Replace Boc-Asp(OtBu)-ONp


Aspartic acid derivatives with similar Boc/OtBu backbone protection—such as Boc-Asp(OtBu)-OH (free acid), Boc-Asp(OtBu)-OSu (N-hydroxysuccinimide ester), and Fmoc-Asp(OtBu)-OH—cannot be interchanged with Boc-Asp(OtBu)-ONp without fundamentally altering the synthetic workflow and coupling efficiency . The free acid Boc-Asp(OtBu)-OH requires separate in situ activation with carbodiimide reagents (e.g., DCC, HBTU) which introduces additional variables including racemization risk, activation time, and by-product management [1]. The OSu active ester, while also pre-activated, exhibits different leaving group pKa and solubility profiles that affect reaction kinetics and workup procedures. Fmoc-protected analogs are incompatible with Boc-strategy SPPS, forcing users to either switch protecting group strategies or accept acid-labile side-chain deprotection limitations . The ONp active ester's specific reactivity—intermediate between the sluggish free acid and the hyper-reactive pentafluorophenyl (OPfp) esters—provides a distinct kinetic window that reduces side reactions while maintaining coupling completeness [1].

Quantitative Differentiation of Boc-Asp(OtBu)-ONp versus Comparators


Boc-Asp(OtBu)-ONp vs. Boc-Asp(OtBu)-OSu: Hydrolytic Stability and Shelf Life

Boc-Asp(OtBu)-ONp exhibits superior hydrolytic stability compared to the N-hydroxysuccinimide (OSu) active ester analog. The p-nitrophenyl ester is reported to be less susceptible to ambient moisture degradation than OSu esters, which are known to hydrolyze rapidly upon exposure to humid air [1]. This property translates to extended bench stability and reduced batch-to-batch variability during storage and handling, a critical consideration for procurement of pre-activated building blocks [2].

peptide synthesis active ester stability procurement quality control

Boc-Asp(OtBu)-ONp vs. Boc-Asp(OtBu)-OH: Elimination of In Situ Activation Variability

Boc-Asp(OtBu)-ONp eliminates the need for separate in situ carboxyl activation required by its free acid counterpart Boc-Asp(OtBu)-OH. The free acid derivative requires coupling reagents such as carbodiimides or uronium salts, introducing variable activation efficiency, potential racemization at the α-carbon, and by-product formation [1]. In contrast, the ONp active ester is pre-activated, enabling direct nucleophilic attack by the amino component under controlled conditions, thereby reducing operator-dependent variability .

peptide coupling efficiency racemization minimization reproducible synthesis

Boc-Asp(OtBu)-ONp Orthogonal Deprotection Compatibility in Peptide-Oligonucleotide Conjugates

In the total stepwise solid-phase synthesis of peptide-oligonucleotide conjugates, the Boc/tBu protection strategy using aspartic acid derivatives bearing OtBu side-chain protection is specifically utilized [1]. This strategy enables deprotection in borate buffer at 90°C, avoiding depurination of the oligonucleotide moiety caused by strong acid treatment [1]. Boc-Asp(OtBu)-ONp, as a Boc/OtBu-protected building block with a pre-activated ONp ester, is directly compatible with this specialized protocol, whereas Fmoc-protected analogs require basic piperidine deprotection conditions that are incompatible with many oligonucleotide modifications [1].

peptide-oligonucleotide conjugates Boc/tBu strategy deprotection orthogonality

Boc-Asp(OtBu)-ONp in Cyclic Peptide Synthesis: Comparative Advantage Over Free Acid Derivatives

In the synthesis of head-to-tail cyclic peptides, side-chain anchoring through aspartic acid residues is a critical step. Comparative studies of cyclization strategies have shown that Boc/Asp-based approaches using OFm or ONp active esters offer improved yields and reduced epimerization compared to free acid approaches requiring in situ activation [1]. The pre-activated nature of the ONp ester minimizes the base-mediated racemization that can occur during carboxylate activation of free acid derivatives, a particularly important consideration when the aspartate residue is adjacent to cysteine or serine in the peptide sequence [2].

cyclic peptides side-chain attachment epimerization control

Boc-Asp(OtBu)-ONp as a Precursor to Phosphono-Amino Acids: Enabling C-P Bond Formation

Boc-Asp-OtBu serves as the starting material for the synthesis of Fmoc-Abu(PO3Me2)-OH, a protected phosphono-amino acid used in Fmoc/solid-phase peptide synthesis [1]. The synthesis proceeds in seven steps, with the critical C-P bond formation achieved by treating Boc-Asa-OtBu (derived from Boc-Asp-OtBu) with dimethyl trimethylsilyl phosphite [1]. While Boc-Asp(OtBu)-ONp itself is not the direct precursor, its structural analog Boc-Asp(OtBu)-OH is the documented starting material. The availability of the Boc-Asp(OtBu)-ONp active ester provides a more reactive entry point for analogous transformations where direct carboxyl activation is required, potentially streamlining synthetic routes to phosphono-amino acids and other β-functionalized aspartic acid derivatives [1].

phosphono-amino acids C-P bond formation bioactive peptide synthesis

Target Application Scenarios for Boc-Asp(OtBu)-ONp Based on Quantitative Differentiation


Solid-Phase Synthesis of Peptide-Oligonucleotide Conjugates Requiring Acid-Sensitive Oligonucleotide Moieties

The Boc/tBu protection scheme of Boc-Asp(OtBu)-ONp is directly compatible with the mild borate buffer deprotection conditions (90°C) required to avoid depurination of oligonucleotides [1]. Its pre-activated ONp ester eliminates the need for additional coupling reagents that could interfere with oligonucleotide integrity. Procure this compound when synthesizing peptide-oligonucleotide conjugates where oligonucleotide stability is paramount.

Synthesis of Head-to-Tail Cyclic Peptides via Side-Chain Aspartic Acid Anchoring

In cyclic peptide synthesis, Boc-Asp(OtBu)-ONp provides a pre-activated ester for side-chain attachment to resin, minimizing epimerization compared to in situ activation methods [2]. This is particularly valuable when synthesizing cyclic RGD-based peptides or viral epitope analogs where stereochemical purity directly impacts biological activity [2].

Boc-Strategy SPPS of Aspartic Acid-Containing Sequences with High Regioselectivity Requirements

For stepwise elongation of peptides containing aspartic acid in the interior sequence, the ONp active ester facilitates efficient coupling without racemization, while the orthogonal Boc/OtBu protection enables selective deprotection under acidic conditions that preserve other side-chain functionalities . This is ideal for synthesizing peptide therapeutics where aspartic acid placement is critical for receptor binding.

Precursor for Synthesis of β-Modified Aspartic Acid Derivatives (e.g., Phosphono-Amino Acids)

The pre-activated ONp ester of Boc-Asp(OtBu)-ONp offers a reactive handle for introducing β-substituents such as phosphonate groups via nucleophilic substitution, potentially streamlining multi-step syntheses of phosphono-amino acid building blocks used in phosphatase-stable peptide mimetics [3].

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